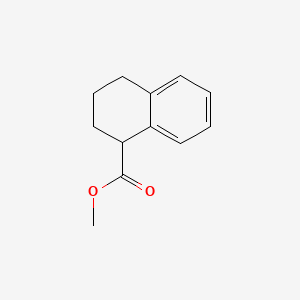

Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

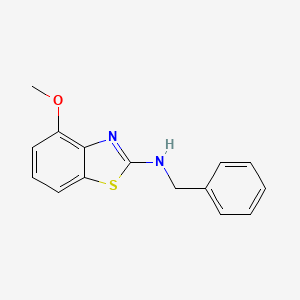

“Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 17502-86-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-1-naphthalenecarboxylate . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 190.24 . and 98% according to different sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol : This compound was synthesized from naphthalene-2,3-diol, involving methylation, Friedel-Crafts acylation, Birch reduction, and other reactions, demonstrating a versatile approach to synthesizing related chemical structures (Göksu et al., 2003).

Application in Organic Synthesis

- Synthesis of Terpenoids : Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate for terpenoid synthesis, was efficiently synthesized via baker's yeast-catalyzed asymmetric reduction, showcasing the use of biological catalysts in synthesizing complex organic molecules (Katoh et al., 2006).

Reaction Mechanisms and Derivatives

- Diels-Alder Reaction : A study on the reaction of methyl coumalate with 1,3-butadienes to yield tetrahydrocoumarins and tetrahydronaphthalene-2-carboxylate, provides insight into the reactivity of such compounds in Diels-Alder reactions (Imagawa et al., 1974).

Structural Analysis

- Crystal Structures in Synthesis Efforts : Research on the molecular structures of specific tetrahydronaphthalene derivatives during synthesis efforts for elisabethin A highlights the importance of structural analysis in organic synthesis and drug development (Kaiser et al., 2023).

Catalysis and Reduction Processes

- Reduction of Substituted Derivatives : A study investigating the stereoselectivity of reduction of substituted tetrahydronaphthalenes using catalytic hydrogenation and lithium in ammonia solutions, provides valuable insights into the selective synthesis of specific stereoisomers (Tippett & Massy-Westropp, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNNKNLJHYPKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)

![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)

![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)

![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)